L-Cysteine, S-(2-(acetylamino)ethyl)-
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Overview
Description
N-acetyl-L-thialysine is an L-cysteine thioether resulting from the formal condensation of the carboxy group of acetic acid with the amino group of L-thialysine. It is a member of acetamides and a L-cysteine thioether. It derives from a L-thialysine. It is a tautomer of a N-acetyl-L-thialysine zwitterion.
Scientific Research Applications
Fluorescent Probing in Aqueous Media
L-Cysteine, in the form of its derivatives, has been employed as a key component in fluorescent probes. A study described the synthesis of a ratiometric fluorescent probe using ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate for the rapid and selective detection of cysteine over other amino acids in aqueous media. This development shows potential applications in analytical chemistry and diagnostics (Na et al., 2016).
Chemical and Biological Investigations
Several studies have investigated the chemical properties and biological roles of L-Cysteine and its derivatives. For example, one study examined the oxidation-mediated reaction of L-Cysteine in dimethyl sulfoxide, providing insights into the design of cysteine-based molecular models (Dougherty et al., 2017). Another research focused on the synthesis of new ligands and Re(V)O(N2S2) analogues for renal imaging agents, highlighting the versatility of L-Cysteine in the development of medical diagnostics tools (Lipowska et al., 2002).
Nutritional and Health Implications
The nutritional significance of L-Cysteine has been widely studied. One study provided an extensive review of L-Cysteine metabolism and its nutritional implications, emphasizing its role in cellular homeostasis as a precursor for various biological molecules (Yin et al., 2016). Additionally, another research discussed the health benefits and uses of L-Cysteine in dietary and nutritional supplements, underscoring its importance in improving human health (Clemente Plaza et al., 2018).
Antioxidative Activity Studies
The antioxidative properties of cysteine-containing compounds derived from garlic were examined in Balb/cA mice, revealing significant effects on antioxidant enzymes and potential for cardiovascular disease prevention or therapy (Hsu et al., 2004).
Corrosion Inhibition
In the field of material science, L-Cysteine and its derivatives have been explored as green chemical corrosion inhibitors for mild steel. A study demonstrated that these compounds effectively suppress both anodic and cathodic reactions, providing a sustainable approach to corrosion control (Fu et al., 2011).
Properties
CAS No. |
20662-33-3 |
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Molecular Formula |
C7H14N2O3S |
Molecular Weight |
206.27 g/mol |
IUPAC Name |
(2R)-3-(2-acetamidoethylsulfanyl)-2-aminopropanoic acid |
InChI |
InChI=1S/C7H14N2O3S/c1-5(10)9-2-3-13-4-6(8)7(11)12/h6H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t6-/m0/s1 |
InChI Key |
NTYDEVWJGFRRKF-LURJTMIESA-N |
Isomeric SMILES |
CC(=O)NCCSC[C@@H](C(=O)O)N |
SMILES |
CC(=O)NCCSCC(C(=O)O)N |
Canonical SMILES |
CC(=O)NCCSCC(C(=O)O)N |
Synonyms |
ENATL epsilon-N-acetylthialysine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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